Methyl 4-(3-fluorophenoxy)benzoate
Description
Methyl 4-(3-fluorophenoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 3-fluorophenoxy group at the para position. Fluorine substitution is known to enhance lipophilicity, metabolic stability, and electronic effects, making such compounds relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C14H11FO3 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
methyl 4-(3-fluorophenoxy)benzoate |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)10-5-7-12(8-6-10)18-13-4-2-3-11(15)9-13/h2-9H,1H3 |
InChI Key |
XXHOEXLZBRUPPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 4-(3-fluorophenoxy)benzoate with key analogs, emphasizing substituent effects, synthesis, and properties:
Key Observations:
Substituent Position and Electronic Effects: The 3-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from 4-fluorophenoxy analogs (e.g., C4 in ). Fluorine at the meta position may reduce symmetry and alter dipole moments compared to para-substituted derivatives .
Synthetic Strategies: this compound likely shares synthetic pathways with ’s compound C, utilizing nucleophilic aromatic substitution between methyl 4-hydroxybenzoate and 3-fluorophenol under basic conditions. Purification methods vary: crystallization () vs. chromatography ().
Biological Relevance :
- Fluorinated benzoates, such as 4d (), exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability. The target compound’s lack of polar groups (e.g., urea or amide) may limit solubility but improve membrane permeability .
Research Findings and Challenges
- Structural Confirmation: Analogous compounds (e.g., ) rely on NMR and HRMS for structural validation. For this compound, similar techniques would confirm regiochemistry and purity.
- For example, metsulfuron-methyl () is a sulfonylurea herbicide, highlighting the role of benzoate scaffolds in pesticide design.
- Limitations : The absence of melting point, solubility, or crystallographic data for the target compound necessitates extrapolation from analogs.
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